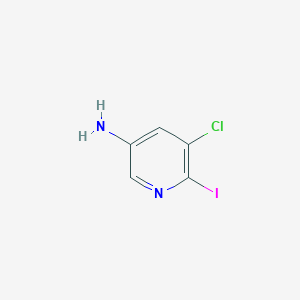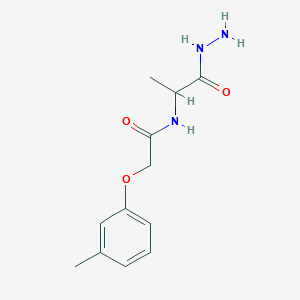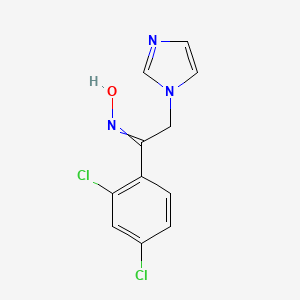![molecular formula C22H26Cl2N2O4 B12455632 4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide](/img/structure/B12455632.png)
4-(2,4-dichlorophenoxy)-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes dichlorophenoxy and isopropyl-methylphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenol to obtain 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid.
Formation of Isopropyl-Methylphenoxy Acetyl Chloride: This involves the reaction of isopropyl-methylphenol with acetyl chloride under controlled conditions.
Coupling Reaction: The final step involves the coupling of the two intermediate compounds with butanehydrazide under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the production process and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Mecanismo De Acción
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N’-[2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETYL]BUTANEHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with comparable properties.
Mecoprop (MCPP): A selective herbicide with a similar mode of action.
Uniqueness
Its structure allows for versatile reactivity and makes it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C22H26Cl2N2O4 |
|---|---|
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]butanehydrazide |
InChI |
InChI=1S/C22H26Cl2N2O4/c1-14(2)17-8-6-15(3)11-20(17)30-13-22(28)26-25-21(27)5-4-10-29-19-9-7-16(23)12-18(19)24/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,25,27)(H,26,28) |
Clave InChI |
PKVZXPCYWZHAPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)

![(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(2-methylphenyl)phthalazin-1-amine](/img/structure/B12455596.png)
![5-bromo-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12455597.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B12455607.png)

![3-[(4-Chlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B12455622.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)
